molecular formula C35H34O6 B13809112 Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose

Cat. No.: B13809112
M. Wt: 550.6 g/mol
InChI Key: SFFSXRAQVHMPKF-GJBCSVNNSA-N
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Description

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is a versatile compound widely used in biomedicine. It acts as a key intermediate in the synthesis of various drugs targeting diseases such as cancer, diabetes, and viral infections. With its unique structural properties, this compound plays a crucial role in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective oxidation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trityl-protected hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is extensively used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies related to carbohydrate metabolism and enzyme interactions.

    Medicine: As a precursor in the development of drugs targeting cancer, diabetes, and viral infections.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use in drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2,3-O-isopropylidene-6-O-trityl-a-D-mannofuranose: Another important intermediate in drug synthesis.

    Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime: Used in research related to mannose metabolism.

Uniqueness

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is unique due to its specific structural properties, which make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its versatility and effectiveness in drug development distinguish it from other similar compounds.

Properties

Molecular Formula

C35H34O6

Molecular Weight

550.6 g/mol

IUPAC Name

1-[(3aS,4S,6S,6aR)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone

InChI

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31+,32+,33+/m1/s1

InChI Key

SFFSXRAQVHMPKF-GJBCSVNNSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C

Origin of Product

United States

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